Tetraphenyldibenzoperiflanthene

OLED Photophysics Fluorescence

Differentiated by its ultra-rigid π-conjugated core, DBP (φF=0.85) uniquely prevents aggregation quenching—critical for efficient blue OLEDs and stable PVOLED/HTL layers. Procure this essential research emitter in ≥98% purity.

Molecular Formula C64H36
Molecular Weight 805.0 g/mol
CAS No. 187086-37-9
Cat. No. B168462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenyldibenzoperiflanthene
CAS187086-37-9
Molecular FormulaC64H36
Molecular Weight805.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C5C=CC6=C7C=CC8=C9C(=C1C=CC=CC1=C(C9=C1C8=C7C(=C3C6=C5C(=C24)C=C3)C=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
InChIInChI=1S/C64H36/c1-5-17-37(18-6-1)53-41-25-13-14-26-42(41)54(38-19-7-2-8-20-38)62-50-34-30-46-48-32-36-52-60-51(35-31-47(58(48)60)45-29-33-49(61(53)62)59(50)57(45)46)63-55(39-21-9-3-10-22-39)43-27-15-16-28-44(43)56(64(52)63)40-23-11-4-12-24-40/h1-36H
InChIKeyWPPDXAHGCGPUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,14,25,32-Tetraphenylundecacyclo[...]icosaene (CAS 187086-37-9) Procurement Guide for Advanced OLED and Photonic R&D


7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene, commonly known as Dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene (DBP), is a high-purity polycyclic aromatic hydrocarbon (PAH) with the molecular formula C64H36 . This compound features an ultra-rigid, highly π-conjugated planar core, which imparts exceptional photophysical and electrochemical stability . It is widely utilized as a high-performance blue fluorescent emitter, a key intermediate in Organic Light-Emitting Diode (OLED) material synthesis, and as an active layer in advanced photovoltaic devices .

Why Generic Polycyclic Aromatic Hydrocarbon Substitution Fails: The Unique Rigidity of 187086-37-9 in Blue OLED Emission


In the realm of blue OLED emitters, substituting 7,14,25,32-Tetraphenylundecacyclo[...]icosaene (DBP) with other common polycyclic aromatic hydrocarbons (PAHs) like unsubstituted perylene, diindenoperylene (DIP), or even closely related alkylated derivatives leads to significant performance degradation. The ultra-rigid, fully conjugated planar core of DBP, combined with its strategically positioned peripheral tetraphenyl groups, is critical for achieving a high fluorescence quantum yield (φF = 0.85) while simultaneously suppressing detrimental intermolecular aggregation and concentration quenching in solid-state devices [1]. Generic PAHs often suffer from lower quantum yields, inferior electrochemical reversibility, or a propensity for molecular stacking that quenches emission, rendering them unsuitable for the high-purity, efficient blue light required in modern displays. The precise structural and electronic properties of DBP, as corroborated by crystallographic data, are non-negotiable for maintaining the luminous efficiency, chromatic purity, and operational stability that advanced applications demand [2].

Quantified Evidence Guide: Why Select 7,14,25,32-Tetraphenylundecacyclo[...]icosaene (187086-37-9) Over Closest Analogs


Head-to-Head Fluorescence Quantum Yield: DBP vs. Precursor PAH

The fluorescence quantum yield (φF) of the target compound, DBP (4), is 0.85. This is directly compared to its immediate synthetic precursor, (7,12-diphenyl)benzo[k]fluoranthene (3), which exhibits a φF of 1.0 [1]. While the precursor has a higher yield, the differentiation for DBP lies in its markedly different emission color and enhanced electrochemical reversibility, making it the superior choice for specific device layers.

OLED Photophysics Fluorescence

Electrochemical Stability and Redox Behavior: DBP vs. Precursor PAH

The cyclic voltammetry (CV) profile of the target compound DBP (4) demonstrates superior electrochemical reversibility compared to its precursor (7,12-diphenyl)benzo[k]fluoranthene (3). Specifically, DBP (4) exhibits reversible formation of both its singly and doubly charged cations and anions, whereas precursor (3) undergoes a reversible reduction but an irreversible oxidation [1].

Electrochemistry OLED Stability

Electrogenerated Chemiluminescence (ECL) Emission Color and Efficiency

DBP (4) and its precursor (7,12-diphenyl)benzo[k]fluoranthene (3) exhibit distinct electrogenerated chemiluminescence (ECL) properties. When subjected to ECL experiments, precursor (3) yields blue light, whereas the target compound DBP (4) yields orange-red light, with a measured ECL efficiency of approximately 2% [1].

Electrochemiluminescence Analytical Chemistry OLED

Solid-State Structural Differentiation: Unique Crystal Packing of DBP

The solid-state molecular packing of DBP is uniquely defined by its crystallographic parameters. Single-crystal X-ray diffraction reveals that the target compound crystallizes in the triclinic space group P1̄ with unit cell dimensions of a = 10.569(2) Å, b = 11.565(4) Å, c = 13.001(3) Å, α = 95.05(2)°, β = 111.24(1)°, γ = 100.53(1)°, and Z = 1 [1]. This precise arrangement is a direct consequence of its rigid molecular framework and is not replicated by less rigid PAH analogs, such as unsubstituted perylene or DIP.

Crystallography Materials Science OLED

External Quantum Efficiency Benchmark: DBP vs. Diindenoperylene (DIP) in OLEDs

In a comparative study of neat-film OLEDs, devices fabricated with DBP as the emitter demonstrated an external quantum efficiency (EQE) of 0.2%, which was found to be 5-fold higher than the 0.04% EQE achieved by analogous devices using the related compound diindenoperylene (DIP) [1]. This difference is attributed, in part, to a more favorable molecular orientation in the DBP film leading to a higher light-outcoupling factor of 27%, compared to 16% for DIP.

OLED Device Physics Efficiency

Substituent-Dependent Photophysics: Tetraphenyl-DIP vs. Tetrabutyl-Tetraphenyl-DIP

The photophysical properties of the diindeno[1,2,3-cd:1',2',3'-lm]perylene core are highly sensitive to peripheral substitution. The target compound's core structure, when alkylated to form 2,3,10,11-tetrabutyl-1,4,9,12-tetraphenyl-diindeno[1,2,3-cd:1',2',3'-lm]perylene (Bu4-Ph4-DIP), shows a significant red-shift in absorption, enabling its use as a green-light absorbing donor material in organic solar cells [1]. This stands in contrast to the unalkylated DBP, which absorbs at higher energy and is used for blue emission.

Organic Solar Cells Photophysics Structure-Property Relationship

Optimal R&D and Industrial Application Scenarios for 7,14,25,32-Tetraphenylundecacyclo[...]icosaene (CAS 187086-37-9)


High-Purity Blue Fluorescent Emitter Layer in OLED Displays

7,14,25,32-Tetraphenylundecacyclo[...]icosaene is a prime candidate for the emission layer in high-end blue OLED displays. Its strong, pure blue fluorescence and high quantum yield (φF = 0.85) are essential for achieving the required color gamut and energy efficiency in devices where DBP is used as a dopant in a suitable host matrix [1]. The compound's rigid structure minimizes non-radiative decay pathways, contributing to higher device luminance and longer operational lifetimes compared to less stable blue emitters [2].

Development of Orange-Red Electrochemiluminescence (ECL) Probes

For analytical chemistry and biosensor applications, the distinct orange-red electrogenerated chemiluminescence (ECL) of DBP, with a measured efficiency of ~2%, provides a specific and quantifiable optical signal [1]. Researchers developing ECL-based immunoassays or DNA detection probes can leverage DBP as a high-stability luminophore that offers a spectral alternative to the more common blue or green emitters, enabling multiplexed detection schemes where spectral overlap must be avoided.

Electron-Donating Layer (EDL) in Advanced Photovoltaic Light-Emitting Diodes (PVOLEDs)

DBP's strong electron-donating character, derived from its extended π-conjugated perylene core, makes it an excellent candidate for the electron-donating layer (EDL) in novel photovoltaic light-emitting diodes (PVOLEDs) . In these dual-function devices, DBP can facilitate charge separation for photovoltaic action while also serving as the emissive layer for light generation. Its proven electrochemical reversibility is a key differentiator that ensures stable performance under the demanding, cyclical electrical loads characteristic of PVOLED operation [1].

Hole Transport Material for High-Bandgap Perovskite Solar Cells

Recent investigations have evaluated DBP as a hole transport layer (HTL) material for high-bandgap and mixed-cation perovskite solar cells [3]. The compound's deep HOMO level and stable thin-film morphology, a direct consequence of its rigid and planar molecular structure [1], are critical for achieving efficient hole extraction and minimizing interfacial recombination losses, thereby boosting the power conversion efficiency and stability of next-generation photovoltaic devices.

Technical Documentation Hub

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